molecular formula C16H26B2O4S B061717 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene CAS No. 175361-81-6

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene

Cat. No.: B061717
CAS No.: 175361-81-6
M. Wt: 336.1 g/mol
InChI Key: AOJXAKMKFDBHHT-UHFFFAOYSA-N
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Description

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene is an organoboron compound widely used in organic synthesis, particularly in the formation of complex molecular architectures. This compound is characterized by the presence of two boronate ester groups attached to a thiophene ring, making it a valuable building block in the synthesis of various organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene typically involves the borylation of thiophene derivatives. One common method is the palladium-catalyzed borylation of 2,5-dibromothiophene using bis(pinacolato)diboron. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium acetate, in a solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester groups with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically forms biaryl or styrene derivatives.

    Oxidation: The boronate ester groups can be oxidized to form boronic acids or other boron-containing compounds.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

    Bases: Potassium acetate, sodium carbonate.

    Solvents: Dimethylformamide, toluene.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation of boronate esters.

    Functionalized Thiophenes: Formed through electrophilic substitution reactions.

Scientific Research Applications

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene has numerous applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Employed in the synthesis of biologically active molecules and drug candidates.

    Material Science: Utilized in the preparation of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for gas storage and separation.

    Analytical Chemistry: Used as a reagent in the development of sensors and detection systems for various analytes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzene
  • 2,2’-Bithiophene-5-boronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene is unique due to its dual boronate ester groups attached to a thiophene ring, which provides enhanced reactivity and versatility in cross-coupling reactions. This compound’s structure allows for the formation of complex molecular architectures, making it a valuable tool in the synthesis of advanced materials and biologically active molecules.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26B2O4S/c1-13(2)14(3,4)20-17(19-13)11-9-10-12(23-11)18-21-15(5,6)16(7,8)22-18/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXAKMKFDBHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26B2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630116
Record name 2,2'-(Thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175361-81-6
Record name 2,2'-(Thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene in polymer synthesis?

A1: this compound serves as a crucial building block in synthesizing conjugated polymers via palladium-catalyzed Suzuki coupling reactions [, ]. This compound provides the thiophene unit within the polymer backbone. The boronic ester groups readily participate in the Suzuki coupling, enabling the connection with halogenated monomers.

Q2: How does the incorporation of this compound influence the optical properties of the resulting polymers?

A2: The inclusion of this compound contributes significantly to the conjugated system of the resulting polymers [, ]. This extended conjugation leads to a red-shift in the absorption maxima of the polymers, compared to their non-thiophene containing counterparts. This effect is particularly noticeable in the DTPP-based polymer TP3, where the optical band gap is significantly reduced to 1.3 eV [].

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